Tomenin
Description
Tomenin (C₁₇H₂₀O₁₀; molecular weight 384.334 g/mol) is a coumarin glucoside identified in multiple plant species, including Prunus tomentosa (nanking cherry), Seriphidium herba-alba, Angelica dahurica (Bai Zhi), and the Miao medicinal herb Tiekuaizi (Radix Chimonanthi) . This compound is associated with antimicrobial, antiproliferative, and anti-inflammatory properties, though its pharmacological profile varies across studies and plant sources .
Properties
CAS No. |
28446-08-4 |
|---|---|
Molecular Formula |
C17H20O10 |
Molecular Weight |
384.33 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Tomenin belongs to the coumarin family, which includes structurally and functionally related compounds. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of this compound and Similar Coumarins
Note: this compound’s exact glycosylation site remains unconfirmed, though its glucoside nature is established .
Key Findings:
Structural Similarities and Differences :
- This compound and calycanthoside share identical molecular formulas but differ in glycosylation patterns. Calycanthoside is a scopoletin derivative with glucose at C-7, while this compound’s structure is less defined .
- Fraxin, a fraxetin-8-O-glucoside, has a smaller molecular weight (370.308 vs. 384.334) due to differences in the aglycone core .
Pharmacological Activities: Antimicrobial Activity: this compound isolated from Seriphidium herba-alba exhibited broad-spectrum antimicrobial effects, outperforming fraxin and umbelliferone in certain assays .
Role in Traditional Medicine :
- This compound is a proposed Q-marker for Tiekuaizi, alongside scopoletin and calycanthine, due to its alignment with the herb’s clinical efficacy in treating inflammation and pain . In contrast, fraxin and umbelliferone are more commonly linked to antioxidant applications in European and East Asian herbal systems .
Analytical Detectability :
- This compound and calycanthoside are distinguishable via LC–MS due to fragmentation patterns (e.g., this compound: m/z 385 → 223; Calycanthoside: m/z 385 → 193) .
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